3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine
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Overview
Description
3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound features an imidazo[1,5-a]pyridine core with a trifluoromethyl group at the 3-position and an amine group at the 1-position. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with trifluoroacetaldehyde followed by cyclization in the presence of a suitable catalyst . Another approach includes the use of 1,3-diketones or malondialdehyde derivatives with in situ generated 1H-imidazol-4(5)-amine . The reaction conditions often require acidic or basic environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for achieving consistent results on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine analogs .
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridine ring.
Imidazo[4,5-b]pyridine: A structural isomer with the imidazo ring fused at different positions on the pyridine ring.
Uniqueness
3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity for biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2 |
InChI Key |
OOLVDNZNXZNZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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